molecular formula C22H24N2O3 B11328905 4-(propan-2-yloxy)-N-(8-propoxyquinolin-5-yl)benzamide

4-(propan-2-yloxy)-N-(8-propoxyquinolin-5-yl)benzamide

Katalognummer: B11328905
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: XTXVBQORAXQFQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(propan-2-yloxy)-N-(8-propoxyquinolin-5-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a propan-2-yloxy group and an 8-propoxyquinolin-5-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yloxy)-N-(8-propoxyquinolin-5-yl)benzamide typically involves the following steps:

    Formation of 8-propoxyquinoline: This can be achieved by reacting quinoline with propyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of 4-(propan-2-yloxy)benzoic acid: This involves the reaction of 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base like sodium hydroxide.

    Coupling Reaction: The final step involves coupling 8-propoxyquinoline with 4-(propan-2-yloxy)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

4-(propan-2-yloxy)-N-(8-propoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

4-(propan-2-yloxy)-N-(8-propoxyquinolin-5-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(propan-2-yloxy)-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(propan-2-yloxy)-N-(8-methoxyquinolin-5-yl)benzamide
  • 4-(propan-2-yloxy)-N-(8-ethoxyquinolin-5-yl)benzamide
  • 4-(propan-2-yloxy)-N-(8-butoxyquinolin-5-yl)benzamide

Uniqueness

4-(propan-2-yloxy)-N-(8-propoxyquinolin-5-yl)benzamide is unique due to the specific combination of the propan-2-yloxy and 8-propoxyquinolin-5-yl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C22H24N2O3

Molekulargewicht

364.4 g/mol

IUPAC-Name

4-propan-2-yloxy-N-(8-propoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C22H24N2O3/c1-4-14-26-20-12-11-19(18-6-5-13-23-21(18)20)24-22(25)16-7-9-17(10-8-16)27-15(2)3/h5-13,15H,4,14H2,1-3H3,(H,24,25)

InChI-Schlüssel

XTXVBQORAXQFQQ-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)OC(C)C)C=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.